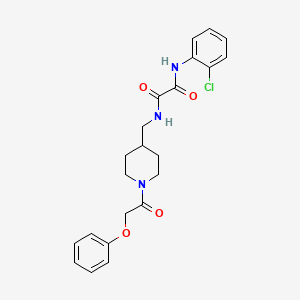

![molecular formula C15H21N3O B2412748 N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide CAS No. 850925-60-9](/img/structure/B2412748.png)

N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

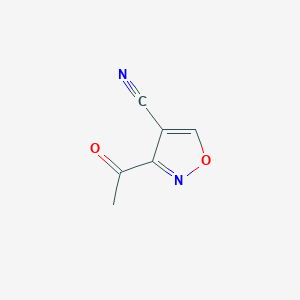

“N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide” is a compound that contains a benzimidazole moiety . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore and a privileged structure in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of “N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide” includes a benzimidazole ring, which is a fused ring structure that combines benzene and imidazole . The benzimidazole ring system is planar and aromatic, allowing it to participate in π-π stacking interactions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound is used in synthetic chemistry as a reagent for preparing various ligands. It serves as a synthon for reductive amination reactions with primary and secondary amines, yielding ligands with diverse functional groups (Cheruzel et al., 2011).

Antimicrobial Applications

- Benzimidazole derivatives synthesized from similar compounds have demonstrated antimicrobial activity. One derivative showed significant inhibitory activity against Bacillus subtilis and Bacillus proteus (Wen et al., 2016).

- Another study synthesized benzimidazole-based carboxamide and found it effective against various microorganisms, with some compounds showing promising antimicrobial activity (Sindhe et al., 2016).

Structural and Molecular Studies

- Research into benzimidazole derivatives includes studies on their structure and properties, which are crucial for understanding their potential applications. Such studies involve detailed characterization using techniques like NMR and X-ray diffraction (Raouafi et al., 2007).

Corrosion Inhibition

- Benzimidazole derivatives have been explored for their corrosion inhibition properties, especially for carbon steel in acidic environments. This application is significant in industrial contexts (Rouifi et al., 2020).

Anticancer Research

- Some benzimidazole compounds synthesized from similar frameworks have shown potential in anticancer research, displaying inhibitory effects on various cancer cell lines (Darweesh et al., 2016).

- The cytotoxicity of benzimidazole derivatives has been evaluated against several cancer cell lines, with promising results suggesting potential therapeutic applications (Banerji & Pramanik, 2015).

Zukünftige Richtungen

Benzimidazole derivatives, including “N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide”, have potential for further exploration due to their wide range of biological activities . Future research could focus on optimizing the chemical structure to enhance its therapeutic effects and reduce any potential side effects.

Eigenschaften

IUPAC Name |

N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c1-15(2,3)14(19)16-10-6-9-13-17-11-7-4-5-8-12(11)18-13/h4-5,7-8H,6,9-10H2,1-3H3,(H,16,19)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKHHIVCCPHFEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-[2-[ethyl(prop-2-enoyl)amino]acetyl]-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B2412667.png)

![1-{2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]acetyl}-3-(2,2,2-trifluoroethyl)urea](/img/structure/B2412668.png)

![N-(3-(dimethylamino)propyl)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2412670.png)

![2-ethoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-naphthamide](/img/structure/B2412671.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2412676.png)

![4-((2-(4-methoxybenzyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2412678.png)